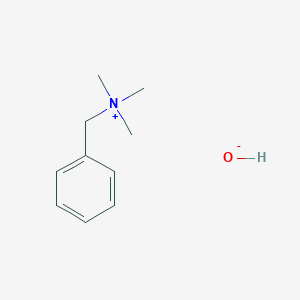

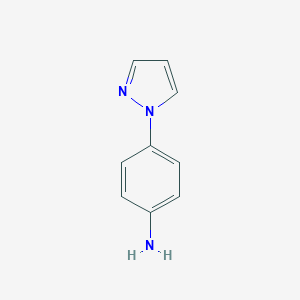

4-(1H-ピラゾール-1-イル)アニリン

概要

説明

Synthesis Analysis

The synthesis of pyrazole-aniline derivatives is a topic of interest due to their potential biological activities. For instance, novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles were synthesized from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium-catalyzed intramolecular C–N bond formation . Another study reported the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which showed antiviral activity against respiratory syncytial virus (RSV) . Additionally, a green synthesis approach was used to create 2-(1H-pyrazol-5-yl) aniline as a corrosion inhibitor for aluminum alloys .

Molecular Structure Analysis

The molecular structure of pyrazole-aniline derivatives can significantly influence their biological and chemical properties. In one study, the title molecule N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was analyzed, revealing that the pyrazoline ring assumes an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring .

Chemical Reactions Analysis

The chemical reactivity of pyrazole-aniline derivatives is diverse, as evidenced by the various reactions they undergo. For example, a one-pot synthetic method was reported for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which involved Michael addition followed by aromatization . Schiff base derivatives of pyrazole-aniline were synthesized and showed antimicrobial, antioxidant, and larvicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-aniline derivatives are influenced by their molecular structure. The study on green synthesis of 2-(1H-pyrazol-5-yl) aniline demonstrated its application as a corrosion inhibitor, with the inhibitor-treated surface showing a higher tendency to prevent corrosion than untreated aluminum alloy . The antimicrobial and antioxidant activities of Schiff base derivatives also highlight the chemical properties of these compounds .

科学的研究の応用

有機合成

4-(1H-ピラゾール-1-イル)アニリン: は、トリス(ピラゾリル)メタン(Tpm)配位子の合成における前駆体として役立ちます 。これらの配位子は、触媒や医薬品化学における潜在的な用途を持つ複雑な分子の作成に不可欠です。合成プロセスには、医薬品や農薬に不可欠な炭素-フッ素結合を構築するための重要なC–F活性化戦略がしばしば含まれます。

触媒

4-(1H-ピラゾール-1-イル)アニリンから誘導されたTpm配位子は、遷移金属に結合して、さまざまな化学反応で触媒として使用される錯体を形成することができます 。これらの触媒は、ポリマーやファインケミカルの製造など、精度と効率が求められる産業プロセスに特に役立ちます。

医薬品化学

生物医学研究の分野では、4-(1H-ピラゾール-1-イル)アニリンベースのTpm配位子は、化学療法の可能性について調査されています 。たとえば、特定のTpm金属錯体は、結腸がんの治療能力について調査されており、新しいがん療法の開発における化合物の重要性を示しています。

結晶学

この化合物は、多形体の形成を研究するために結晶学で使用されます 。材料の結晶構造を理解することは、新しい医薬品の開発に不可欠です。なぜなら、異なる多形体は、さまざまな溶解度と安定性特性を示す可能性があるからです。

密度汎関数理論(DFT)研究

4-(1H-ピラゾール-1-イル)アニリン: は、DFT計算のために計算化学でも使用されます 。これらの研究は、分子の物理的特性と反応性を予測するのに役立ち、さまざまな用途に適した特性を持つ新しい化合物の設計を支援します。

配位子開発

新しい配位子の開発における化合物の役割は、触媒と医薬品化学の両方で重要です 。4-(1H-ピラゾール-1-イル)アニリンから誘導されたものなどの配位子は、触媒サイクルで使用される金属錯体や潜在的な医薬品を作成するために不可欠です。

Safety and Hazards

作用機序

Target of Action

4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Mode of Action

For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .

Biochemical Pathways

For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Pharmacokinetics

Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 4-(1H-Pyrazol-1-yl)aniline may also have favorable ADME properties, potentially enhancing its bioavailability.

Result of Action

For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

特性

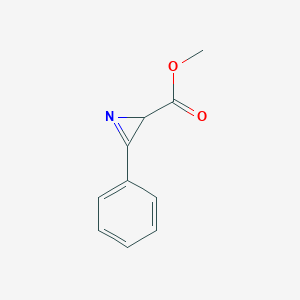

IUPAC Name |

4-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIQHZIFKIQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344071 | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17635-45-9 | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。